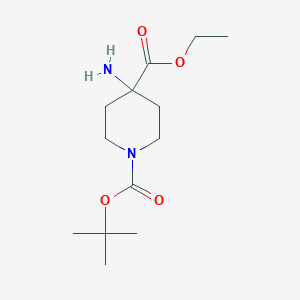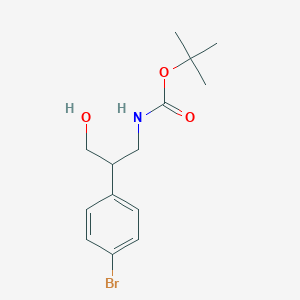
3-(Boc-amino)-2-(4-bromophenyl)-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-amino)-2-(4-bromophenyl)-propanol, also known as Boc-Aminophenol, is a synthetic organic compound commonly used in scientific research. It is a brominated derivative of the amino alcohol, propanol, and is used as a starting material in the synthesis of a variety of compounds. Boc-Aminophenol has a wide range of applications in research and development, including drug discovery, biochemistry, organic synthesis, and medicinal chemistry.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-(Boc-amino)-2-(4-bromophenyl)-propanol involves the protection of the amino group, bromination of the phenyl ring, and subsequent coupling of the protected amino group with the brominated phenyl ring. The final step involves deprotection of the Boc group to obtain the desired compound.
Starting Materials
2-(4-bromophenyl)-propanol, Boc anhydride, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Triethylamine (TEA), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Sodium sulfate (Na2SO4), N,N-Dimethylformamide (DMF), N,N'-Dicyclohexylcarbodiimide (DCC)
Reaction
Step 1: Protection of the amino group, 2-(4-bromophenyl)-propanol is dissolved in DMF and cooled to 0°C. Boc anhydride and DIPEA are added to the reaction mixture and stirred for 2 hours at room temperature. The product is then extracted with DCM and washed with HCl, NaHCO3, NaCl, and Na2SO4., Step 2: Bromination of the phenyl ring, The protected amino group product from step 1 is dissolved in DCM and cooled to 0°C. Bromine is added dropwise to the reaction mixture and stirred for 2 hours at room temperature. The product is then extracted with DCM and washed with NaHCO3, NaCl, and Na2SO4., Step 3: Coupling of the protected amino group with the brominated phenyl ring, The protected amino group product from step 2 is dissolved in DMF and cooled to 0°C. DCC and TEA are added to the reaction mixture, followed by the addition of the brominated phenyl ring product. The reaction mixture is stirred for 2 hours at room temperature. The product is then extracted with DCM and washed with NaHCO3, NaCl, and Na2SO4., Step 4: Deprotection of the Boc group, The protected amino group product from step 3 is dissolved in HCl and stirred for 2 hours at room temperature. The product is then extracted with DCM and washed with NaHCO3, NaCl, and Na2SO4. The resulting product is 3-(Boc-amino)-2-(4-bromophenyl)-propanol.
Mecanismo De Acción
3-(Boc-amino)-2-(4-bromophenyl)-propanolnol is an organic compound that functions as a catalyst in a variety of organic reactions. It is a nucleophile that can react with electrophiles, such as bromine and other halogens, to form covalent bonds. It can also act as a Lewis acid, forming complexes with nucleophiles such as amines, amides, and nitriles.
Efectos Bioquímicos Y Fisiológicos
3-(Boc-amino)-2-(4-bromophenyl)-propanolnol is not known to have any physiological or biochemical effects in humans or animals. It is not toxic, mutagenic, or carcinogenic. It is not known to be an allergen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(Boc-amino)-2-(4-bromophenyl)-propanolnol in laboratory experiments is its low cost and ease of use. It is a stable compound that can be stored for long periods of time without significant degradation. However, it is a relatively weak nucleophile and can be easily deactivated by other compounds in solution.
Direcciones Futuras
There are a number of potential future directions for the use of 3-(Boc-amino)-2-(4-bromophenyl)-propanolnol. It could be used in the synthesis of more complex peptide compounds, such as peptide hormones and peptide antibiotics. It could also be used in the synthesis of heterocycles, such as pyridines and quinolines. In addition, it could be used as a reagent in the synthesis of other organic compounds, such as amines, amides, and nitriles. Finally, it could be used as a catalyst in a variety of organic reactions.
Aplicaciones Científicas De Investigación
3-(Boc-amino)-2-(4-bromophenyl)-propanolnol is used as a starting material in a variety of synthetic organic reactions. It is used in the synthesis of peptide compounds, such as peptide hormones, peptide antibiotics, and peptide drugs. It is also used in the synthesis of heterocycles, such as pyridines and quinolines. In addition, 3-(Boc-amino)-2-(4-bromophenyl)-propanolnol is used as a reagent in the synthesis of other organic compounds, such as amines, amides, and nitriles.
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)-3-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-8-11(9-17)10-4-6-12(15)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUHCZHLYPPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-2-(4-bromophenyl)-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

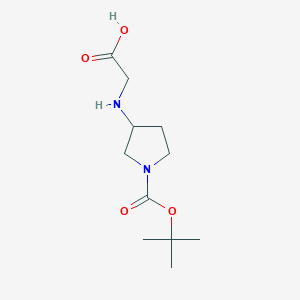
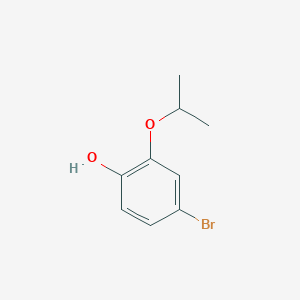
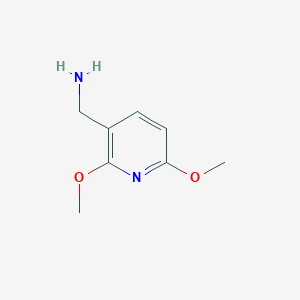
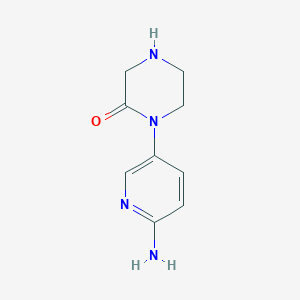
![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)
![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)

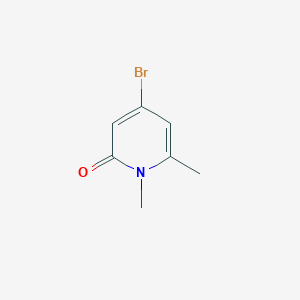
![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)



